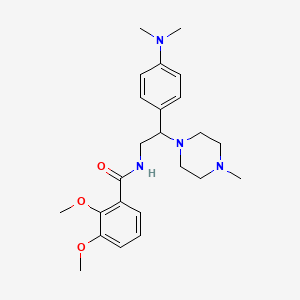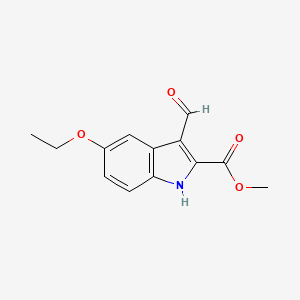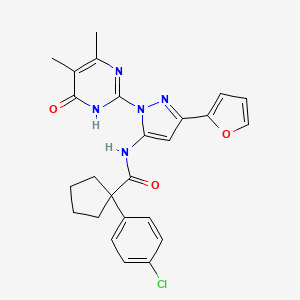
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential applications in medical imaging and receptor binding studies. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activity, particularly in the context of neurodegenerative diseases and receptor affinity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the appropriate benzoyl chloride or benzoic acid derivatives and reacting them with various amines or alcohols. For instance, a series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles were synthesized for imaging amyloid plaques associated with Alzheimer's Disease . Another related compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, was synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by elemental analysis and X-ray crystallography . These techniques would likely be applicable for analyzing the molecular structure of "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide" to confirm its composition and structure.
Chemical Reactions Analysis
Compounds with similar structural motifs have been shown to undergo a variety of chemical reactions. For example, N,N-dimethylbenzamide diethylmercaptole reacts with active methylene compounds, amines, hydrazines, and heavy metal salts to give a range of products, including heterocyclic compounds and dehydrated products . These findings suggest that the compound may also participate in diverse chemical reactions, which could be explored for further functionalization or for the synthesis of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the binding affinities of benzoxazole derivatives for the Abeta1-40 peptide were found to be in the low-nanomolar range, indicating a strong interaction with the target . Additionally, the selectivity and affinity of benzamide derivatives for dopamine receptors have been evaluated, with some compounds showing high selectivity for the D4 receptor over the D2 receptor . These studies provide a foundation for predicting the properties of "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide," which may also exhibit specific binding affinities and selectivities towards biological targets.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
One study focused on the synthesis of thiazolidinone derivatives, which included compounds with structural elements related to the specified chemical. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Intracellular Calcium Activity
Research into substituted 1,4-benzoxazine derivatives, bearing amino side chains, demonstrated moderate activity on intracellular calcium, indicating potential applications in the study of cellular processes and pharmacological targets. Notably, compounds possessing a homoveratrylamino moiety exhibited superior potency, highlighting the importance of specific structural features in biological activity (Bourlot et al., 1998).
Anticancer Activity
Another study synthesized 2,4-diamino-1,3,5-triazine derivatives, including those with dimethylamino phenyl imino groups, and tested their in vitro antitumor activity. Notably, one compound exhibited remarkable activity against the melanoma MALME-3M cell line, suggesting these derivatives' potential as anticancer agents (Sa̧czewski et al., 2006).
Antiulcer Activities
A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This research demonstrates the potential therapeutic applications of these compounds in treating ulcerative conditions (Hosokami et al., 1992).
Gastrointestinal Prokinetic Agents
The structural modification of metoclopramide led to the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which were examined for their pharmacological activities, including gastrointestinal prokinetic and antiemetic effects. One such derivative was identified as a new type of gastrointestinal prokinetic agent, showcasing the potential for developing new treatments for gastrointestinal motility disorders (Sakaguchi et al., 1992).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)19-11-9-18(10-12-19)21(28-15-13-27(3)14-16-28)17-25-24(29)20-7-6-8-22(30-4)23(20)31-5/h6-12,21H,13-17H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESYQMZITWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2527639.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2527641.png)


![Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B2527645.png)


